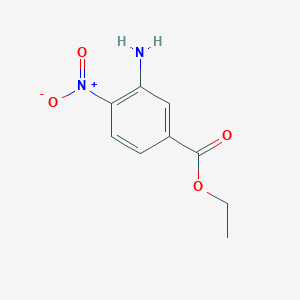

Ethyl 3-amino-4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-amino-4-nitrobenzoate, also known as Ethyl 4-amino-3-nitrobenzoate, is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 .

Synthesis Analysis

The synthesis of 3-amino-4-nitrobenzoic acid, a precursor to Ethyl 3-amino-4-nitrobenzoate, has been reported in the literature . The synthesis begins with the preparation of 3-acetamido-4-nitrotoluene from m-acetamidotoluene . This compound is then oxidized with potassium permanganate to yield 3-amino-4-nitrobenzoic acid . Ethyl 3-amino-4-nitrobenzoate is then prepared in 98% yield by the direct esterification of 3-amino-4-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-nitrobenzoate consists of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms .Chemical Reactions Analysis

The synthesis of Ethyl 3-amino-4-nitrobenzoate involves several chemical reactions, including acetylation, oxidation, and esterification . The acetylation of 3-amino-4-nitrotoluene yields 3-acetamido-4-nitrotoluene . This compound is then oxidized with potassium permanganate to produce 3-amino-4-nitrobenzoic acid . Finally, the 3-amino-4-nitrobenzoic acid is esterified to produce Ethyl 3-amino-4-nitrobenzoate .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-nitrobenzoate has a melting point of 132 °C . The predicted boiling point is 398.5±22.0 °C, and the predicted density is 1.330±0.06 g/cm3 . The predicted pKa value is -2.52±0.10 .科学的研究の応用

Synthesis and Industrial Applications

Ethyl 3-amino-4-nitrobenzoate serves as a key intermediate in various synthetic processes. A study by Qiao-yun (2012) optimized the synthesis technology of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, highlighting its stability and high yield, making it suitable for industrial production (Fang Qiao-yun, 2012).

Nonlinear Optical Properties

Yan (2003) synthesized chromophores including trans-4-(N-(ethyl 4″-nitrobenzoate)-N-ethyl amino)-4′-(dimethyl amino) stilbene, exploring their nonlinear optical properties. These compounds showed significant two-photon absorption cross-sections, indicating potential applications in photonic and electronic devices (Y. Yan, 2003).

Anti-Cancer Research

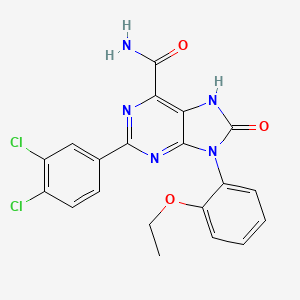

Liu et al. (2019) designed a heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid (a related compound) as a starting material. This compound showed promising in vitro anti-cancer activity against gastric cancer cell lines, suggesting the potential therapeutic application of derivatives of Ethyl 3-amino-4-nitrobenzoate in cancer treatment (L.-Z. Liu et al., 2019).

Safety And Hazards

Ethyl 3-amino-4-nitrobenzoate is classified under the GHS07 hazard class . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of skin contact, it is recommended to wash off immediately with plenty of water .

特性

IUPAC Name |

ethyl 3-amino-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNPFRZKDGTZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-nitrobenzoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)

![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)

![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)

![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)

![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)